molecular formula C18H22FN3O3S B2631143 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine CAS No. 2034473-84-0

4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine

Cat. No.: B2631143
CAS No.: 2034473-84-0
M. Wt: 379.45
InChI Key: XRPNNNYXFASOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C18H22FN3O3S and its molecular weight is 379.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Studies

Research on piperidine derivatives, including compounds structurally similar to 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine, has explored their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption behaviors and binding energies of these compounds on metal surfaces, providing insights into their potential industrial applications (Kaya et al., 2016).

Synthesis and Biological Evaluation in Medicinal Chemistry

In medicinal chemistry, similar piperidine derivatives have been synthesized and evaluated for their biological activities. For example, a study on 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, related to the chemical structure , highlighted their potential in inhibiting butyrylcholinesterase (BChE) enzyme, indicating possible therapeutic applications (Khalid et al., 2016).

Antibacterial and Anticancer Potential

Studies have also synthesized and tested piperidine-based compounds for their antimicrobial and anticancer properties. For instance, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores showed moderate antibacterial potentials (Iqbal et al., 2017). Additionally, propanamide derivatives with 4-piperidinyl-1,3,4-oxadiazole have been evaluated as anticancer agents, indicating their potential in cancer therapy (Rehman et al., 2018).

Novel Drug Development

In the context of new drug development, the design and synthesis of novel compounds involving piperidine and pyrimidine moieties have been a focus area. These compounds are tested for various pharmacological activities, including GPR119 agonist activity and potential antiviral properties (Kubo et al., 2021).

Properties

IUPAC Name

4-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]oxy-2,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3S/c1-12-10-15(19)4-5-17(12)26(23,24)22-8-6-16(7-9-22)25-18-11-13(2)20-14(3)21-18/h4-5,10-11,16H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPNNNYXFASOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.